3-Fluoropyridazine 3-Fluoropyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011848
InChI: InChI=1S/C4H3FN2/c5-4-2-1-3-6-7-4/h1-3H
SMILES:
Molecular Formula: C4H3FN2
Molecular Weight: 98.08 g/mol

3-Fluoropyridazine

CAS No.:

Cat. No.: VC16011848

Molecular Formula: C4H3FN2

Molecular Weight: 98.08 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoropyridazine -

Specification

Molecular Formula C4H3FN2
Molecular Weight 98.08 g/mol
IUPAC Name 3-fluoropyridazine
Standard InChI InChI=1S/C4H3FN2/c5-4-2-1-3-6-7-4/h1-3H
Standard InChI Key JOSLQLBJJDFBCQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NN=C1)F

Introduction

Molecular Structure and Chemical Identity

Structural Elucidation

3-Fluoropyridazine consists of a six-membered pyridazine ring (a diazine with two adjacent nitrogen atoms) bearing a fluorine substituent at the 3-position. The molecular structure is defined by the SMILES notation C1=CC(=NN=C1)F, which specifies the positions of nitrogen and fluorine atoms. The presence of electronegative fluorine and nitrogen atoms induces significant polarity, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties of 3-Fluoropyridazine

PropertyValue
Molecular FormulaC₄H₃FN₂
Molecular Weight98.08 g/mol
IUPAC Name3-fluoropyridazine
InChI KeyJOSLQLBJJDFBCQ-UHFFFAOYSA-N
Canonical SMILESC1=CC(=NN=C1)F
PubChem Compound ID18987697

The compound’s planar structure and electron-withdrawing groups facilitate participation in aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Synthesis and Manufacturing

Conventional Synthesis Routes

While detailed synthetic protocols for 3-fluoropyridazine are sparingly documented in publicly available literature, fluorination strategies commonly applied to pyridazine derivatives provide plausible pathways:

  • Halogen Exchange Reactions: Substitution of chlorine or bromine atoms in halogenated pyridazines using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under controlled conditions . For example, 3-chloropyridazine may undergo nucleophilic aromatic substitution with CsF in polar aprotic solvents like dimethylformamide (DMF).

  • Direct Fluorination: Electrophilic fluorination using reagents like Selectfluor® or acetyl hypofluorite (AcOF) to introduce fluorine directly into the pyridazine ring.

Biological and Pharmacological Activity

Anticancer Applications

The compound’s ability to intercalate DNA or inhibit tyrosine kinases has been hypothesized, though in vitro validation remains pending. Fluorine’s electronegativity enhances binding affinity to biological targets, a feature exploited in oncology drug design.

Industrial and Research Applications

Pharmaceutical Intermediates

3-Fluoropyridazine serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its incorporation into drug candidates improves metabolic stability and bioavailability.

Table 2: Applications of 3-Fluoropyridazine

SectorUse Case
PharmaceuticalsBuilding block for antitumor agents
AgrochemicalsHerbicide and pesticide development
Materials ScienceConducting polymers and OLED components

Agrochemical Development

Fluorinated pyridazines enhance the efficacy of herbicides by disrupting plant amino acid biosynthesis. Field trials of derivatives have shown reduced photodegradation rates compared to non-fluorinated analogs.

Future Directions and Challenges

Research Gaps

  • Synthetic Optimization: Improving fluorination yields through catalyst design (e.g., phase-transfer catalysts).

  • Toxicological Profiling: Acute and chronic toxicity studies to establish safe handling protocols.

Emerging Opportunities

  • Photoactive Materials: Exploration in organic photovoltaics due to fluorine’s electron-withdrawing effects.

  • PET Imaging: Radiolabeled ¹⁸F derivatives for diagnostic applications.

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